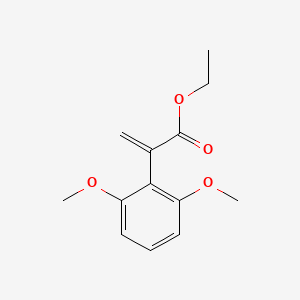

Ethyl 2-(2,6-dimethoxyphenyl)acrylate

Description

Ethyl 2-(2,6-dimethoxyphenyl)acrylate is an α,β-unsaturated ester featuring a 2,6-dimethoxyphenyl substituent at the α-position of the acrylate group. This compound is synthesized via palladium-catalyzed C–H olefination reactions using 1,3-dimethoxybenzene and ethyl acrylate under optimized conditions. The reaction typically yields a mixture of regioisomers, with this compound (referred to as 3p-b or 12ib in literature) and its 2,4-dimethoxy-substituted isomer (3p-a or 12ia) as primary products . Purification via column chromatography (using hexane/ether or ethyl acetate/petroleum ether gradients) isolates the compound as a white solid or clear oil, with yields ranging from 48% to 76% depending on reaction conditions . Structural confirmation is achieved through $ ^1 \text{H NMR} $, with characteristic peaks for the acrylate group (δ ≈ 8.13 ppm, $ J = 16.3 \, \text{Hz} $) and aromatic protons (δ ≈ 6.4–7.4 ppm) .

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 2-(2,6-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(14)9(2)12-10(15-3)7-6-8-11(12)16-4/h6-8H,2,5H2,1,3-4H3 |

InChI Key |

PXRBXTMPZDXIML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Analog: Ethyl 3-(2,4-Dimethoxyphenyl)acrylate (3p-a)

- Structural Differences : The 2,4-dimethoxy substitution on the phenyl ring alters electronic and steric properties compared to the 2,6-isomer.

- Synthetic Outcomes : The 2,4-isomer (3p-a) is typically formed in higher ratios (a:b up to 10:1) under standard conditions, suggesting greater thermodynamic stability or kinetic preference for this regioisomer .

- Reactivity : Both isomers undergo similar downstream reactions (e.g., hydrogenation or hydrolysis), but the 2,4-isomer exhibits slightly higher reactivity in Diels-Alder cycloadditions due to enhanced electron density on the acrylate β-carbon .

Functional Group Variants

- Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Structural Comparison: Replaces the acrylate group with an acetate ester and introduces a fluorine atom at the 4-position of the phenyl ring. However, the absence of the α,β-unsaturated system reduces conjugation and reactivity compared to the acrylate derivative .

Substituent Position Effects

- The 3,5-dimethoxy substitution pattern in Ddz provides steric hindrance, making it more resistant to acidic cleavage compared to 2,6-substituted systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.